1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound is a derivative of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidines are a type of heterocyclic compound that have been used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of similar compounds involves a pyrano[2,3-d]pyrimidine scaffold . This structure is characterized by a pyrimidine ring fused with a pyran ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve photochemical processes . For example, photo-excited state functions generated from Na2 eosin Y have been employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Scientific Research Applications
Organic Chemistry
- Summary of the Application : Pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines are synthesized using magnetized deionized water (MDW) as a green solvent under catalyst-free conditions . This method is eco-friendly, simple, low-cost, and yields high reaction rates .
- Methods of Application : The reactions are carried out in a short period of time, and the reaction rates are followed spectrophotometrically by monitoring the changes in the absorption spectrum of the reaction mixture in ordinary deionized water and MDW .
- Results or Outcomes : All reactions carried out in a short period of time and the products are obtained in high-to-excellent yields .
Medicinal Chemistry
- Summary of the Application : Pyrimidine derivatives, including pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, have a broad range of applications in medicinal chemistry . They exhibit anti-bronchitis, hepatoprotective, anti-AIDS, and anti-tumor activities .
- Methods of Application : The synthesis of these compounds involves the reaction of 1,3-dielectrophilic component with urea derivative in the presence of K2CO3 .
- Results or Outcomes : The resulting compounds, such as 7-Amino-5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]-pyrimidine-6-carbonitrile, have shown promising biological activities .
Future Directions
The future directions in the research of similar compounds may involve the development of more efficient synthesis methods and the exploration of their biological activities . For example, research is being conducted to expand the use of non-metallic organic dyes in the synthesis of pyrano[2,3-d]pyrimidine scaffolds .
properties
IUPAC Name |
1,3-dimethyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-18-14(22)11-10-12(25-15(11)19(2)16(18)23)13(21)17-4-3-5-20-6-8-24-9-7-20/h10H,3-9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBGVHPGABSITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCCN3CCOCC3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide |
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